Halichondrin B

描述

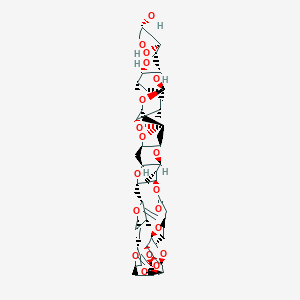

Halichondrin B is a polyether macrolide originally isolated from the marine sponge Halichondria okadai by Hirata and Uemura in 1986 . It has been reported to have exquisite anticancer activity against murine cancer cells both in culture and in in vivo studies .

Synthesis Analysis

The synthesis of Halichondrin B has been a subject of interest due to its complex molecular structure and potent antitumor properties . The reverse approach to make Halichondrin B resulted in the shortest route to this highly complex and important molecule . This total synthesis represents the shortest of the previously reported approaches to this complex natural product .Molecular Structure Analysis

Halichondrin B’s molecular structure and potent antitumor properties inspired the design and synthesis of variations (aka analogs) . The molecule’s structure is synthetically challenging, which served as a motivation to pursue the project .Chemical Reactions Analysis

The synthesis of Halichondrin B and its analogs require initial bonding of carbon atoms, and then bonding of carbon and oxygen atoms, to construct cyclic ethers, key building blocks essential to making the molecules . The sequence was flipped to make the carbon-oxygen connections first, known as the Nicholas etherification .Physical And Chemical Properties Analysis

Halichondrin B is a polyether macrolide . Its chemical formula is C60H86O19 and it has a molar mass of 1111.329 g·mol −1 .科学研究应用

作用机制:Halichondrin B抑制微管聚合和微管组装,可能靶向微管的维卡结构域。这种机制支撑了其细胞毒性效应 (Bai et al., 1991)。

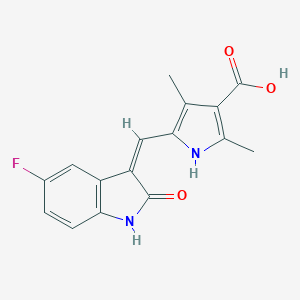

合成类似物:NSC 707389,Halichondrin B的合成类似物,在抑制微管组装和α-微管上的核苷酸交换方面比母体化合物表现出更强的效力 (Dabydeen et al., 2006)。类似地,大环酮类似物E7389可以诱导人类癌细胞凋亡,并显示出显著的体内抗癌功效 (Kuznetsov et al., 2004)。

抗肿瘤活性:Halichondrin B在体外表现出非凡的细胞毒性和体内抗肿瘤功效。其截短类似物NSC 707389正在进行晚期临床试验,突显其作为抗癌药物的潜力 (Bai & Hamel, 2009)。

临床应用:依立必利甲酸盐,Halichondrin B的类似物,已获批用于治疗转移性乳腺癌,并已显示出在多个患者亚组中改善总生存率 (Dybdal-Hargreaves et al., 2015)。它还在治疗脂肪肉瘤和其他各种肿瘤中显示出疗效 (Garnock-Jones & Lyseng-Williamson, 2016)。

结构变体和合成:研究工作集中在合成Halichondrin B的各种结构变体并探索其生物活性。例如,异同Halichondrin B和来自海绵Lissodendoryx sp.的其他变体显示出显著的细胞毒性和潜在的抗肿瘤性能 (Hickford et al., 2009)。

作用机制

未来方向

The importance of Halichondrin B lies in its potential for further improvement and application to the rapid synthesis of other members of the halichondrin family as well as novel designed analogs as potential drug candidates . Further simplification of the synthesis process is expected to not only reduce the steps of the synthesis but also improve the overall yield, resulting in a more efficient and cost-effective chemical process for making this type of compound .

属性

InChI |

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFULJVOQMBCW-JWNPXFETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10079877 | |

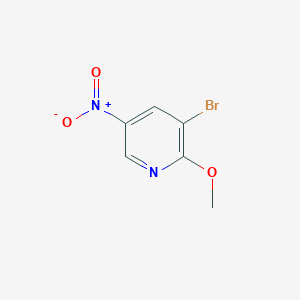

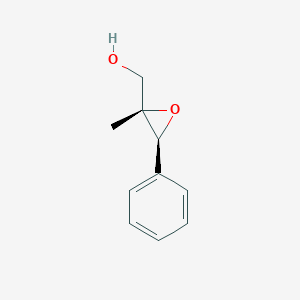

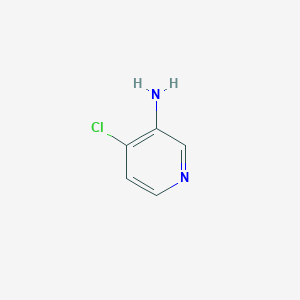

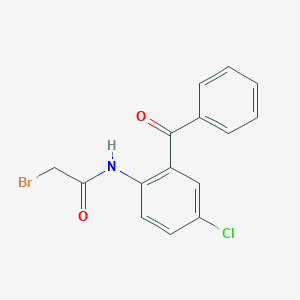

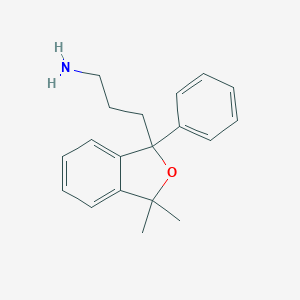

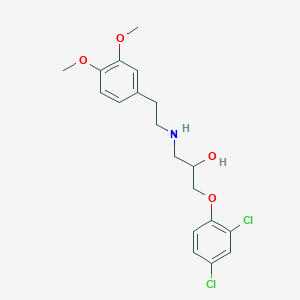

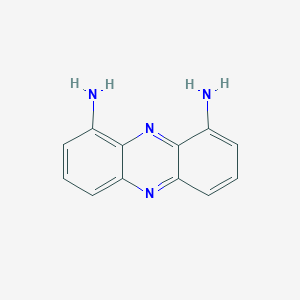

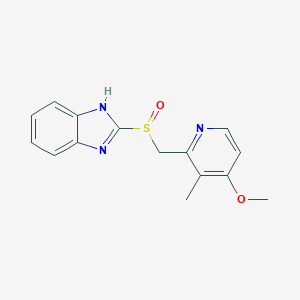

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

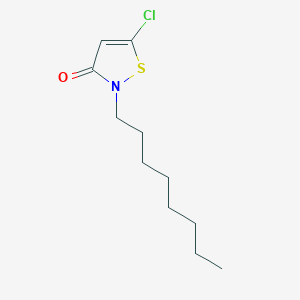

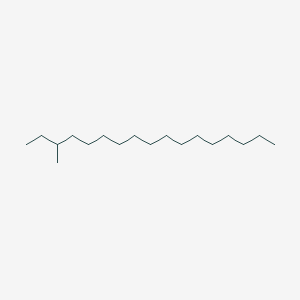

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)